N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097926-70-8) delivers a unique pyrazole-azetidine-pyridazine scaffold critical for precise JAK/NAMPT kinase inhibition studies. Its constrained azetidine linker and distinct 5-methyl-1-phenylpyrazole moiety create a pharmacophore where even minor structural analogs (pyrimidine or piperidine substitutions) drastically alter target binding and selectivity. Generic replacements lack scientific validation; only this exact chemotype ensures the binding kinetics and selectivity profiles reported in patent families such as US11214573B2. Supplied at 95% purity, it is ideally suited for direct use in biochemical IC₅₀ determinations, thermal shift assays, and structure-activity relationship (SAR) programs. Secure this reference standard to maintain experimental integrity and accelerate your kinase-targeted lead optimization.
Molecular FormulaC18H18N6O
Molecular Weight334.383
CAS No.2097926-70-8
Cat. No.B2728823
⚠ Attention: For research use only. Not for human or veterinary use.
N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097926-70-8) is a synthetic small molecule with the molecular formula C₁₈H₁₈N₆O and a molecular weight of 334.383 g/mol . It belongs to a class of heterocyclic compounds featuring a 5-methyl-1-phenylpyrazole moiety linked via a carbonyl bridge to an azetidine ring, which is further substituted with a pyridazin-3-amine group. The compound is cataloged primarily as a research chemical, with a typical commercial purity of 95% . Its structural features place it within the broader chemical space explored for kinase inhibition and other biological activities, as evidenced by patents describing azetidinyl phenyl, pyridyl, or pyrazinyl carboxamide derivatives as JAK inhibitors [1].
[1] US Patent No. US11214573B2. Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. Published 2022-01-04. View Source
Why N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine Cannot Be Interchanged with In-Class Analogs
The specific combination of a 5-methyl-1-phenylpyrazole carbonyl donor, a constrained azetidine linker, and a pyridazin-3-amine acceptor creates a highly defined pharmacophore. In related chemical series, minor structural changes—such as replacing the pyridazine with a pyrimidine or pyridine, or substituting the azetidine with a piperidine—can drastically alter target binding kinetics, selectivity profiles, and physicochemical properties. For instance, the azetidinyl phenyl, pyridyl or pyrazinyl carboxamide patent family (e.g., US11214573B2) demonstrates that JAK inhibition potency is exquisitely sensitive to the nature of the heteroaryl amine [1]. Therefore, generic substitution of N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine with a superficially similar analog lacks scientific justification. The absence of published comparative pharmacological data for this precise compound underscores the critical need for prospective, head-to-head profiling before any procurement decision, as class-level inferences are unreliable for predicting differentiated performance [1].
[1] US Patent No. US11214573B2. Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. Published 2022-01-04. View Source
Quantitative Differentiation Evidence for N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine: A Gap Analysis
Evidence-Backed Application Scenarios for Procuring N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine
Chemical Probe Development for Kinase Selectivity Profiling
The compound can serve as a structural starting point for designing chemical probes to investigate kinase selectivity, particularly within the JAK family. Its pyrazole-azetidine-pyridazine scaffold is a known kinase inhibitor motif [1], making it suitable for broad-panel kinase profiling to identify unique selectivity fingerprints against analogs with pyridine or pyrimidine replacements.
Structure-Activity Relationship (SAR) Expansion of NAMPT or JAK Inhibitor Series
Given the established role of pyridazine-containing azetidine derivatives in NAMPT and JAK inhibition [1], this compound is a logical procurement candidate for SAR studies aimed at improving potency, metabolic stability, or isoform selectivity. It fills a specific chemical space where the pyrazole 5-methyl and 1-phenyl groups may confer unique binding interactions not present in des-methyl or des-phenyl analogs.
In Vitro Pharmacological Assay Standardization
With a commercial purity of 95% , the compound is suitable for use as a reference standard in in vitro biochemical and cellular assays (e.g., IC₅₀ determinations, thermal shift assays). Its procurement is justified for laboratories establishing assay protocols for compound libraries that feature the pyrazole-azetidine-pyridazine chemotype.
[1] US Patent No. US11214573B2. Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. Published 2022-01-04. View Source
Quote Request
Request a Quote for N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.